what are the physicochemical properties of 3-(2-Aminoethyl)benzoic acid hydrochloride
what are the physicochemical properties of 3-(2-Aminoethyl)benzoic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)benzoic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Aminoethyl)benzoic acid hydrochloride (CAS No: 66658-60-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, and analytical characterization. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides actionable, step-by-step protocols for empirical validation. All data and methodologies are grounded in authoritative references to ensure scientific integrity.
Chemical Identity and Molecular Structure
3-(2-Aminoethyl)benzoic acid hydrochloride is a derivative of benzoic acid, featuring an aminoethyl substituent at the meta-position (position 3) of the benzene ring.[1] The compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of amine-containing molecules.[2] Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and biochemical research.[1][2]
Caption: Chemical Structure of 3-(2-Aminoethyl)benzoic acid hydrochloride.
The definitive identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-aminoethyl)benzoic acid;hydrochloride | BenchChem[1] |
| CAS Number | 66658-60-4 | BenchChem[1] |
| Molecular Formula | C₉H₁₂ClNO₂ | BenchChem[1] |
| Molecular Weight | 201.65 g/mol | BenchChem[1] |
| InChI Key | IVPKEHSGGPIZET-UHFFFAOYSA-N | BenchChem[1] |
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical as they influence its formulation, delivery, and biological activity. While specific experimental data for this exact compound is limited in publicly available literature, we can infer key properties based on analogous structures and chemical principles.
| Property | Value / Observation | Rationale & Notes |
| Physical Form | Solid. | Based on related isomers, which are described as a "White to Yellow Solid" or "Beige powder".[2] |
| Melting Point | Not explicitly reported. | Data for related compounds, such as urea derivatives, show melting points in the 180–210°C range, suggesting high crystallinity due to hydrogen bonding.[1] The methyl ester hydrochloride melts at 145-150°C.[3] Empirical determination is required. |
| Solubility | Hypothesized to have moderate water solubility. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water, enhancing solubility over the freebase form.[1][2] The related methyl ester is slightly soluble in water and DMSO.[3] |
| Purity | Typically >95% | Purity is generally achieved via recrystallization in an ethanol/HCl mixture or by HPLC purification.[1] |
| Stability | Hygroscopic | The methyl ester derivative is noted as hygroscopic; this property is common for polar salts and should be assumed for handling and storage.[3] |
| Storage | Store at 2-8°C, under inert atmosphere. | Recommended storage for the 2-isomer and the methyl ester derivative to maintain stability.[3] |
Analytical Characterization & Experimental Protocols
A robust analytical workflow is essential to confirm the identity, purity, and properties of any chemical standard or intermediate. The following protocols outline a self-validating system for the characterization of 3-(2-Aminoethyl)benzoic acid hydrochloride.
Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental thermal property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.
Methodology:
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Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin) that bracket the expected melting range.
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Sample Preparation: Finely crush a small amount of the solid sample to ensure uniform packing. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15°C/min) to quickly determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol 2: Spectroscopic Identification
Causality: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unambiguous confirmation of a molecule's structure. IR identifies the functional groups present, while NMR elucidates the connectivity and chemical environment of individual atoms.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.[4]
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Background Scan: Place the empty sample holder in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
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Sample Scan: Place the KBr pellet in the holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands.
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Carboxylic Acid (O–H stretch): A very broad band from 2500–3300 cm⁻¹.[1]
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Carboxylic Acid (C=O stretch): A strong, sharp peak around 1700 cm⁻¹.[1]
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Amine Salt (N-H stretch): Bands in the 3000-3200 cm⁻¹ region.
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Amine Salt (N-H bend): A peak in the 1580–1600 cm⁻¹ region.[1]
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Aromatic C-H & C=C: Peaks characteristic of the benzene ring.
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B. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
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Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values.
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¹H NMR: Expect a singlet for the carboxylic acid proton (δ 12–13 ppm, may exchange with D₂O), multiplets for the aromatic protons, and signals for the two CH₂ groups of the aminoethyl chain (δ 2.8–3.2 ppm).[1]
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¹³C NMR: Expect distinct signals for the carboxyl carbon (~168 ppm), the aromatic carbons (115-150 ppm), and the two aliphatic carbons of the ethyl chain.
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Concluding Remarks
3-(2-Aminoethyl)benzoic acid hydrochloride is a key chemical intermediate whose utility is defined by its structural features and physicochemical properties. The presence of a carboxylic acid and an amine hydrochloride salt imparts a dual functionality and moderate aqueous solubility, making it a versatile substrate for further chemical modification. While comprehensive published data on this specific isomer is sparse, a clear profile can be established through the application of standard, self-validating analytical protocols as outlined in this guide. Rigorous characterization via melting point analysis, FT-IR, and NMR spectroscopy is critical for any researcher or developer to ensure the quality and identity of this compound before its use in synthetic or biological applications.
References
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PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sivapragasam, M., et al. (2018). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 3(4), 131-135. Retrieved from [Link]
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Śliwa, M., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 993(1-3), 154-163. Retrieved from [Link]
